N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Description
N-[5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a hybrid heterocyclic compound featuring a 1,3,4-oxadiazole core linked to two benzofuran moieties.
Properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5/c1-25-14-8-4-6-12-10-16(27-17(12)14)19-22-23-20(28-19)21-18(24)15-9-11-5-2-3-7-13(11)26-15/h2-10H,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYGHLCAFLWWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, such as sodium carbonate, and solvents like N-methyl pyrrolidine . Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, often using reagents like halides or alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Structural Features
- Benzofuran Moiety : Known for its biological activities, including anticancer properties.
- Oxadiazole Ring : Often associated with enhanced pharmacological effects due to its electron-withdrawing nature.
Anticancer Activity
Benzofuran derivatives have demonstrated significant anticancer properties. Research indicates that compounds similar to N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide exhibit antiproliferative effects against various cancer cell lines.
Case Studies
- Structure–Activity Relationship Studies : A review highlighted the anticancer potential of benzofuran derivatives. For instance, derivatives with specific substitutions showed improved cytotoxicity against breast cancer cell lines (MCF-7) and other tumor cells .
Table 1: Anticancer Activity of Benzofuran Derivatives
Other Biological Activities
Apart from anticancer properties, benzofuran derivatives have been studied for their potential in treating other conditions:
- Antimicrobial Properties : Certain benzofuran compounds exhibit activity against various pathogens, suggesting their use in treating infections.
Drug Development Potential
The unique structure of this compound positions it as a promising candidate for further drug development:
- Bioactivity Profiling : Ongoing research aims to profile the bioactivity and optimize the pharmacological properties of this compound.
Mechanism of Action
The mechanism of action of N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran ring system can interact with enzymes and receptors, modulating their activity. The oxadiazole moiety may also play a role in binding to biological targets, influencing pathways involved in cell growth and survival .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- The target compound has the highest molecular weight (376.34 g/mol) due to dual benzofuran rings and a methoxy group.
- Fluorine substitution in the third analog (291.24 g/mol) reduces molecular weight but may enhance metabolic stability .
Biological Activity
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C19H12N4O4S
- Molecular Weight : 392.3880 g/mol
- SMILES Notation : COc1cccc2c1oc(c2)c1nnc(o1)NC(=O)c1ccc2c(c1)scn2
Biological Activity Overview
Research indicates that derivatives of oxadiazole, particularly those containing benzofuran moieties, exhibit a diverse range of biological activities. The following sections detail specific activities associated with this compound.
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxicity : A study reported that compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-[5-(7-methoxy... | MCF-7 | 0.12 - 2.78 |
| Doxorubicin | MCF-7 | 1.93 |
| Prodigiosin | MCF-7 | 1.93 |
The mechanism underlying the anticancer activity involves apoptosis induction through the activation of caspase pathways. Flow cytometry analyses have shown that these compounds can arrest the cell cycle at the G1 phase and trigger apoptosis in a dose-dependent manner .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antimicrobial Efficacy : Studies suggest that benzofuran derivatives exhibit notable antimicrobial activity against various bacterial strains. Specifically, compounds with similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
Research into the anti-inflammatory properties of oxadiazole derivatives indicates potential therapeutic applications:
- Inhibition of Inflammatory Pathways : Some derivatives have been found to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .
Case Studies and Research Findings
A comprehensive review of benzo[b]furan derivatives indicated that modifications at specific positions significantly enhance biological activity. For instance:
Q & A
Basic: What are the key steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the benzofuran core followed by coupling with the oxadiazole moiety. Key steps include:
- Cyclization of precursor carboxylic acids to form the benzofuran ring under acidic or basic conditions .
- Oxadiazole formation via cyclization of hydrazides with appropriate carbonyl derivatives (e.g., using POCl₃ or H₂SO₄ as catalysts) .
- Purification via column chromatography or recrystallization, with yields optimized by controlling temperature (e.g., reflux in THF at 70°C) and stoichiometric ratios .
Example Optimization Table:
| Step | Reagent/Condition | Yield Improvement Strategy |
|---|---|---|
| Cyclization | H₂SO₄, 80°C | Increase reaction time to 4 hours for >90% conversion |
| Oxadiazole coupling | POCl₃, DMF | Use anhydrous conditions to minimize side reactions |
| Purification | Ethanol recrystallization | Slow cooling enhances crystal purity |
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Answer:
SAR studies focus on modifying functional groups to evaluate their impact on biological targets:
- Methoxy group position : Moving the methoxy substituent from the 7-position (as in the parent compound) to the 6-position (see ) alters electron density, affecting binding to enzymatic pockets .
- Oxadiazole substitution : Replacing the oxadiazole with isoxazole () or adding electron-withdrawing groups (e.g., -NO₂) modulates reactivity and target affinity .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to receptors like adenosine A2A (), guiding rational design .
Recommended Workflow:
Synthesize analogs with systematic substitutions.
Test in vitro activity (e.g., IC₅₀ in enzyme inhibition assays).
Validate binding via surface plasmon resonance (SPR) .
Basic: What analytical techniques are critical for confirming the compound’s structure and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) and confirms coupling between benzofuran and oxadiazole moieties .
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., C₂₁H₁₅N₃O₅ requires m/z 413.1006) .
- HPLC : Assesses purity (>95% by reverse-phase C18 column, 254 nm UV detection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
